2-Butoxyethyl-d4 Phosphate
Description
Contextualizing Deuterated Analogues in Chemical Science
Deuterated analogues, or molecules where one or more hydrogen atoms are replaced by deuterium (B1214612), are powerful tools in chemical science. wikipedia.orgrsc.org Deuterium, a stable isotope of hydrogen, contains a neutron in addition to a proton, effectively doubling its mass without significantly altering the molecule's chemical properties. wikipedia.org This mass difference, however, can lead to a kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond. This property can influence the rate of metabolic processes. wikipedia.orguobaghdad.edu.iq
The use of deuterated compounds has become a sophisticated technique in research for trace analysis. creative-proteomics.com These labeled molecules are chemically almost identical to their non-deuterated counterparts, allowing them to be used as ideal internal standards in quantitative analysis. criver.com
Significance of Isotopic Labeling in Analytical Chemistry and Mechanistic Studies
Isotopic labeling is a technique that involves the incorporation of isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. creative-proteomics.comsymeres.com This process creates a "tagged" version of the compound that can be easily distinguished by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. cernobioscience.com
In analytical chemistry, isotopically labeled compounds are essential for isotope dilution mass spectrometry (IDMS), a highly accurate method for quantifying substances. By adding a known amount of the labeled compound (like 2-Butoxyethyl-d4 Phosphate) to a sample, researchers can precisely measure the concentration of the unlabeled target compound (2-Butoxyethyl phosphate) by comparing the mass spectral signals of the two. rsc.org
Furthermore, isotopic labeling is instrumental in mechanistic studies to elucidate reaction pathways and understand metabolic transformations. symeres.com By tracking the labeled atoms, scientists can follow the fate of a molecule through complex biological or chemical processes. creative-proteomics.com
Overview of Organophosphate Esters (OPEs) and Their Research Relevance
Organophosphate esters (OPEs) are a class of synthetic chemicals widely used as flame retardants, plasticizers, and additives in a vast array of consumer and industrial products. nih.govtandfonline.comresearchgate.net Their increased use followed the phasing out of polybrominated diphenyl ethers (PBDEs) due to environmental and health concerns. nih.govtandfonline.com
OPEs are not chemically bound to the products they are in, which allows them to leach into the environment over time, leading to widespread human exposure. nih.gov Research has detected OPEs in various environmental matrices, including indoor dust, air, and water, as well as in human biological samples. tandfonline.comrsc.orgresearchgate.net This has prompted extensive research into their environmental fate, human exposure pathways, and potential health effects. nih.govtandfonline.com Studies have investigated the biotransformation of OPEs in the human body, identifying various metabolites. researchgate.net
Research Scope and Objectives Pertaining to 2-Butoxyethyl-d4 Phosphate (B84403)
The primary research application of this compound is as an internal standard for the quantitative analysis of its non-deuterated analogue, 2-Butoxyethyl phosphate, and other related OPEs in various samples. Its use is critical in studies aiming to:
Quantify Human Exposure: Accurately measure the levels of 2-Butoxyethyl phosphate and other OPEs in human samples like urine and serum to assess exposure levels. jst.go.jp
Environmental Monitoring: Determine the concentration of OPEs in environmental samples such as indoor dust, water, and soil. researchgate.net
Metabolic Studies: Investigate the metabolic pathways of tris(2-butoxyethyl) phosphate (TBOEP), for which 2-Butoxyethyl phosphate is a metabolite. researchgate.net
The use of this compound enhances the accuracy and reliability of these analytical methods, which is crucial for understanding the extent of human and environmental exposure to OPEs.
Interactive Data Tables
Below are tables detailing the chemical properties of this compound and its parent compounds.
Table 1: Chemical Identification of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 14260-98-1 | C₆D₄H₁₁O₅P | 202.18 |
| 2-Butoxyethyl phosphate | 14260-98-1 | C₆H₁₅O₅P | 198.15 |
| Tris(2-butoxyethyl) phosphate (TBOEP) | 78-51-3 | C₁₈H₃₉O₇P | 398.48 |
Data sourced from various chemical suppliers and databases.
Table 2: Physicochemical Properties of Tris(2-butoxyethyl) phosphate (TBOEP)
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 215 °C |
| Water Solubility | 663.5 mg/L at 20°C |
| Log Kow | 3.75 |
| Vapour Pressure | 1.52 x 10⁻⁵ Pa at 25°C |
Data sourced from ECHA registration dossier. europa.eu
Properties
Molecular Formula |
C₆H₁₁D₄O₅P |
|---|---|
Molecular Weight |
202.18 |
Synonyms |
Mono(2-butoxyethyl-d4) Phosphate; 2-Butoxyethanol-d4 Dihydrogen Phosphate |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for 2 Butoxyethyl D4 Phosphate
Overview of Synthetic Approaches for Organophosphate Esters
Organophosphate esters (OPEs) are esters of phosphoric acid and represent a broad class of organophosphorus compounds. wikipedia.org The synthesis of these molecules can be achieved through several established chemical pathways. The choice of method often depends on the desired structure, scale, and reactivity of the alcohol substrate.
Common synthetic strategies include:
Alcoholysis of Phosphorus Oxychloride (POCl₃): This is a widely used industrial and laboratory method for producing symmetrical and unsymmetrical phosphate (B84403) esters. wikipedia.org The reaction involves the stepwise substitution of the chlorine atoms in phosphorus oxychloride with an alcohol (ROH). The reaction stoichiometry can be controlled to produce mono-, di-, or triesters. The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.
Reaction Scheme: POCl₃ + 3 ROH → PO(OR)₃ + 3 HCl
Oxidation of Phosphite (B83602) Esters: Organophosphites, which contain a P(III) center, can be readily oxidized to the corresponding organophosphates with a P(V) center. wikipedia.org This two-step approach first involves the synthesis of a phosphite triester from phosphorus trichloride (B1173362) (PCl₃) and an alcohol, followed by oxidation using agents like oxygen, hydrogen peroxide, or nitric acid.
The Atherton-Todd Reaction: This reaction allows for the conversion of a dialkyl phosphite into a phosphoryl chloride, which can then be reacted with an alcohol to form the desired organophosphate. wikipedia.org
Transesterification: This method involves the exchange of an alkoxy group on a pre-existing phosphate ester with a different alcohol. The reaction is typically catalyzed by a base. For instance, tris(2-butoxyethyl) phosphite can be prepared by the transesterification of a triaryl phosphite with 2-butoxyethanol (B58217) in the presence of a basic catalyst. google.com
These methods provide a versatile toolbox for the formation of the core phosphate ester structure, which can be adapted for the incorporation of isotopically labeled precursors.
Deuteration Techniques in Organic Synthesis
The site-specific introduction of deuterium (B1214612) into organic molecules is a sophisticated area of organic synthesis. nih.gov The primary goal is to replace one or more protium (B1232500) (¹H) atoms with deuterium (²H or D) with high efficiency and selectivity. Several strategies have been developed to achieve this. researchgate.netresearchgate.net
Hydrogen Isotope Exchange (HIE): This is one of the most common and efficient methods for deuteration. nih.govresearchgate.net HIE reactions involve the exchange of C-H bonds with C-D bonds, often catalyzed by transition metals (e.g., iridium, ruthenium) or promoted by acids or bases. google.comacs.org The deuterium source is typically deuterium oxide (D₂O) or deuterium gas (D₂). researchgate.net
Reduction of Functional Groups with Deuterated Reagents: Carbonyl groups, esters, and alkenes can be reduced using deuterium-delivering reagents to introduce deuterium atoms into the molecule. Common deuterated reducing agents include sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.netresearchgate.net For example, the reductive deuteration of aromatic esters using samarium(II) iodide (SmI₂) and D₂O is an effective way to synthesize α,α-dideuterio benzyl (B1604629) alcohols. organic-chemistry.org
Synthesis from Deuterated Building Blocks: A straightforward approach involves using commercially available starting materials that are already deuterated. researchgate.netresearchgate.net This "bottom-up" strategy builds the desired molecule from smaller, isotopically labeled precursors. This method offers precise control over the location of the deuterium labels.
The selection of a deuteration technique depends on the target molecule's structure, the desired position of the deuterium atoms, and the stability of the compound under the reaction conditions.
Specific Pathways for 2-Butoxyethyl-d4 Phosphate Synthesis and Analogues
Stage 1: Synthesis of 2-Butoxyethanol-d4
The key challenge is the selective introduction of four deuterium atoms onto the ethyl group of 2-butoxyethanol. This can be achieved by starting with a deuterated C2 building block. A proposed pathway is the Williamson ether synthesis using sodium butoxide and a deuterated 2-chloroethanol.
Preparation of 2-Chloroethanol-d4: Commercially available ethylene-d4 (B1596295) oxide can be reacted with hydrochloric acid to produce 2-chloroethanol-1,1,2,2-d4.
Williamson Ether Synthesis: Sodium butoxide, prepared by reacting butanol with sodium metal, is then reacted with the synthesized 2-chloroethanol-d4. This nucleophilic substitution reaction yields the desired deuterated alcohol, 2-butoxyethanol-1,1,2,2-d4.
Reaction Scheme: CH₃(CH₂)₃ONa + Cl-CD₂CD₂-OH → CH₃(CH₂)₃O-CD₂CD₂-OH + NaCl
Stage 2: Phosphorylation of 2-Butoxyethanol-d4
Once the deuterated alcohol is obtained, it can be converted to the target phosphate ester using standard phosphorylation methods. The industrial synthesis of the non-deuterated analogue, tris(2-butoxyethyl) phosphate, often involves the reaction of 2-butoxyethanol with phosphorus oxychloride. google.com This method can be directly adapted.
Reaction with Phosphorus Oxychloride: 2-Butoxyethanol-d4 is reacted with phosphorus oxychloride, likely in a 3:1 molar ratio, in the presence of a base like pyridine to scavenge the HCl byproduct. This reaction would produce tris(2-butoxyethyl-d4) phosphate.
Reaction Scheme: POCl₃ + 3 CH₃(CH₂)₃O-CD₂CD₂-OH → PO(O-CD₂CD₂-O(CH₂)₃CH₃)₃ + 3 HCl
To obtain the mono- or di-ester, the stoichiometry of the deuterated alcohol to POCl₃ would need to be carefully controlled.
Purification and Characterization of Synthesized Deuterated Compounds
Following the synthesis, the crude product must be purified and its identity and isotopic enrichment confirmed.
Purification:
Standard laboratory techniques are employed to isolate the target compound from unreacted starting materials, byproducts, and catalysts.
Extraction and Washing: The reaction mixture is typically worked up by washing with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove water-soluble impurities and neutralize any remaining acid. nih.gov
Filtration: Insoluble byproducts, such as triphenylphosphine (B44618) oxide in a Wittig reaction or precipitated salts, can be removed by filtration, often through a pad of a filter aid like Celite™. nih.gov
Chromatography: Silica gel flash column chromatography is a powerful technique for separating organic compounds based on their polarity. nih.gov For organophosphates, which are often polar, this method is highly effective. Ion-exchange chromatography can also be used for purifying charged phosphate species. nih.gov
Distillation: For volatile compounds, distillation under reduced pressure can be an effective purification method. google.com
Characterization:
A combination of spectroscopic techniques is essential to confirm the structure of the final product and quantify the level of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This is used to verify the absence of proton signals at the specific positions where deuterium has been incorporated.
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, confirming their presence and location within the molecule.
³¹P NMR: This is a crucial tool for characterizing organophosphorus compounds, providing information about the chemical environment of the phosphorus atom. researchgate.net
¹³C NMR: This provides information about the carbon skeleton of the molecule.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound. The deuterated product will have a higher molecular weight than its non-deuterated counterpart (an increase of approximately 4 Da for this compound). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement to confirm the elemental composition.
Infrared (IR) Spectroscopy: The presence of C-D bonds can be confirmed by the appearance of characteristic stretching vibrations in the IR spectrum, typically found in the 2100-2300 cm⁻¹ region, which is distinct from the C-H stretching region (2800-3000 cm⁻¹). researchgate.net
Together, these purification and characterization methods ensure the identity, purity, and isotopic labeling of the synthesized this compound. nasa.gov
Advanced Analytical Methodologies Utilizing 2 Butoxyethyl D4 Phosphate
Role of Internal Standards in Quantitative Chemical Analysis
Internal standards are essential in analytical chemistry for improving the precision and accuracy of quantitative analysis. texilajournal.com A known amount of an internal standard, a substance that is chemically similar to the analyte but distinguishable by the instrument, is added to the sample before processing. This allows for the correction of analyte loss during sample preparation and compensates for variations in instrument response. texilajournal.com
Deuterated analogs, such as 2-Butoxyethyl-d4 Phosphate (B84403), are ideal internal standards for mass spectrometry-based methods. lcms.cz They share nearly identical chemical and physical properties with their non-deuterated counterparts, meaning they behave similarly during extraction, derivatization, and chromatography. However, due to the mass difference imparted by the deuterium (B1214612) atoms, they are easily differentiated by a mass spectrometer. This co-elution and similar ionization behavior allow for effective correction of matrix effects, where other components in a complex sample can suppress or enhance the analyte's signal. lcms.cznih.gov The use of a deuterated internal standard is a robust strategy to ensure reliable quantification, especially at trace levels in complex environmental and biological matrices. nih.gov
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), it provides high selectivity and sensitivity for the detection and quantification of specific compounds, such as TBEP, using its deuterated internal standard, 2-Butoxyethyl-d4 Phosphate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the analysis of polar and thermally labile organophosphate compounds that are not easily volatilized for gas chromatography. In this technique, the sample extract is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer.
For the analysis of TBEP and its metabolites, a deuterated internal standard like Bis(2-butoxyethyl) phosphate-d4 (BBEP-d4), a metabolite of TBEP, is utilized. The analysis is typically performed using an ESI (electrospray ionization) source in both positive and negative ion modes, with multiple-reaction monitoring (MRM) for enhanced selectivity and sensitivity. kennesaw.edu The MRM transitions are specific precursor-to-product ion fragmentations that are unique to the target analyte and its internal standard.
A typical LC-MS/MS method for related organophosphate metabolites utilizes a C18 reversed-phase column with a gradient elution of ammonium (B1175870) acetate (B1210297) in water and methanol. kennesaw.edu The specific MRM transitions for BBEP-d4 provide a basis for inferring the analytical approach for this compound.
Table 1: Illustrative LC-MS/MS Parameters for a Related Deuterated Organophosphate Metabolite
| Parameter | Value |
| LC Column | Synergi Polar-RP (100 x 2.1 mm x 2.0 µm) |
| Mobile Phase A | 5 mM ammonium acetate in water |
| Mobile Phase B | Methanol |
| Flow Rate | 150 µL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3000 V |
| Gas Temperature | 325°C |
This table is based on parameters for a related compound and illustrates a typical setup. kennesaw.edu
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly selective and sensitive technique for the analysis of volatile and semi-volatile organic compounds. For organophosphate flame retardants like TBEP, GC-MS/MS is a commonly employed analytical method. The use of a deuterated internal standard such as this compound is crucial for accurate quantification, compensating for any variability during sample injection and ionization. nih.gov
In GC-MS/MS analysis, the sample is injected into a heated port where it is vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), the instrument can be set to detect only the specific ions corresponding to the analyte and its deuterated internal standard, thereby increasing sensitivity and reducing interferences from the sample matrix. researchgate.net
Standard operating procedures for the analysis of organophosphate flame retardants in consumer products often involve GC-MS/MS with the addition of deuterated internal standards to the sample extract prior to analysis. researchgate.net
Optimization of Instrumental Parameters for this compound Analysis
Optimizing instrumental parameters is a critical step in developing a robust and sensitive analytical method. For the analysis of this compound and its corresponding analyte TBEP by mass spectrometry, several key parameters must be carefully tuned. These include ionization source settings, collision energies for tandem mass spectrometry, and detector settings.
For LC-MS/MS, parameters such as capillary voltage, ion source temperature, and desolvation gas flow are optimized to achieve stable and efficient ionization. researchgate.net The collision energy in the collision cell is a crucial parameter that determines the fragmentation of the precursor ion into product ions. Optimizing the collision energy for each specific MRM transition is essential for maximizing the signal intensity of the product ions and, consequently, the sensitivity of the method. nih.gov
In GC-MS/MS, optimization involves adjusting the injector temperature, oven temperature program, and carrier gas flow rate to achieve good chromatographic separation. In the mass spectrometer, the ion source temperature and electron energy are optimized for efficient ionization. For tandem MS, the collision energy for each SRM transition is carefully selected to produce the most abundant and stable product ions. kennesaw.edu
Table 2: General Optimized Instrumental Parameters for Organophosphate Analysis
| Instrument | Parameter | Optimized Value/Range |
| LC-MS/MS | Capillary Voltage | 3.0 - 4.5 kV |
| Ion Source Temperature | 120 - 150 °C | |
| Desolvation Temperature | 350 - 500 °C | |
| Collision Energy | Analyte-dependent (10-40 eV) | |
| GC-MS/MS | Injector Temperature | 250 - 290 °C |
| Ion Source Temperature | 230 - 280 °C | |
| Transfer Line Temperature | 280 - 300 °C | |
| Collision Energy | Analyte-dependent |
This table presents typical ranges for organophosphate analysis and specific values would be determined during method development.
Sample Preparation and Extraction Techniques in Analytical Protocols
The goal of sample preparation is to extract the analytes of interest from the sample matrix and concentrate them to a level suitable for instrumental analysis, while also removing interfering substances. The addition of an internal standard like this compound at the beginning of this process is crucial for accounting for any losses that may occur.
Solid-Liquid Extraction Methodologies
Solid-liquid extraction (SLE) is a common technique used to extract organic compounds from solid samples, such as dust, soil, sediment, and consumer products. researchgate.net The choice of solvent is critical and is based on the polarity of the target analytes. For organophosphate flame retardants, a mixture of polar and non-polar solvents, such as n-hexane and acetone, is often used to efficiently extract a wide range of these compounds. nih.gov
A typical SLE procedure involves the following steps:
A known amount of the solid sample is weighed.
A precise amount of the internal standard solution, containing this compound, is added to the sample.
The extraction solvent is added, and the mixture is agitated using techniques like sonication or accelerated solvent extraction (ASE) to facilitate the transfer of the analytes from the solid matrix to the solvent. nih.govresearchgate.net
The solvent extract is then separated from the solid residue by centrifugation or filtration.
The extract is often concentrated and may undergo a clean-up step, such as solid-phase extraction (SPE), to remove co-extracted interfering compounds before instrumental analysis. nih.gov
The recovery of the internal standard is monitored to assess the efficiency of the extraction and clean-up process. Acceptable recovery rates, typically within a range of 70-130%, indicate that the method is performing well. researchgate.net
Mechanistic and Theoretical Investigations Pertaining to Phosphate Esters
Computational Chemistry Approaches for Reaction Pathway Prediction
Computational chemistry has emerged as an indispensable tool for predicting the reaction pathways of phosphate (B84403) ester hydrolysis. These theoretical approaches provide detailed energetic and structural information about transition states and intermediates that are often difficult to observe experimentally. Various computational methods are employed to model these complex reactions.
Ab initio quantum mechanical calculations, for instance, are used to study the energetics of different reaction mechanisms from first principles. These calculations can help distinguish between associative and dissociative pathways for nucleophilic attack at the phosphorus center. acs.org For the hydrolysis of phosphate monoesters, computational studies have shown that the energy barriers for both associative and dissociative mechanisms can be similar, suggesting that the specific environment, such as an enzyme's active site, can favor one pathway over the other. acs.org
More advanced techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) combine the accuracy of quantum mechanics for the reacting species with the efficiency of molecular mechanics for the surrounding solvent or protein environment. This hybrid approach allows for a more realistic simulation of reactions in biological systems. nih.gov Systematic QM/MM free-energy calculations have been crucial in understanding the intricate details of proton transfer steps during hydrolysis. nih.gov
Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are other widely used methods to elucidate reaction paths and transition structures for the hydrolysis of a range of organophosphorus esters. scispace.com These computational studies provide valuable insights into the activation energies and geometries of the molecules throughout the reaction. The hydrolysis of phosphate esters can proceed through multiple pathways, making it challenging to distinguish them experimentally or computationally. rsc.org Therefore, a combination of theoretical calculations and experimental data is often necessary for a comprehensive understanding.
The hypothetical hydrolysis of 2-Butoxyethyl-d4 Phosphate could be modeled using these computational approaches. By calculating the energy profiles for different potential pathways, researchers could predict the most likely mechanism. The presence of deuterium (B1214612) in the butoxyethyl group would likely have a negligible effect on the primary reaction pathway at the phosphorus center but could be used to probe secondary kinetic isotope effects computationally.
Table 1: Computational Methods in Phosphate Ester Reaction Pathway Prediction
| Computational Method | Description | Application in Phosphate Ester Hydrolysis |
| Ab initio Quantum Mechanics | Solves the electronic Schrödinger equation to provide highly accurate energy calculations for small molecular systems. | Used to determine the energetics of associative versus dissociative reaction mechanisms and to study transition state structures. acs.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method where the reactive center is treated with quantum mechanics and the surrounding environment with molecular mechanics. | Enables the study of enzymatic reactions and solvent effects on phosphate ester hydrolysis with greater computational efficiency. nih.gov |
| Density Functional Theory (DFT) | A quantum mechanical method that models the electron density of a system to calculate its energy and other properties. | Commonly used to investigate the reaction paths, transition structures, and activation energies for the hydrolysis of various phosphate esters. scispace.com |
| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that incorporates electron correlation to improve upon the Hartree-Fock approximation. | Provides more accurate energy calculations for transition states and intermediates in phosphate ester hydrolysis. rsc.org |
Structure-Activity Relationships in Phosphate Ester Reactivity and Biotransformation
The reactivity and biotransformation of phosphate esters are intricately linked to their molecular structure. Structure-activity relationship (SAR) studies aim to identify the chemical features that govern the rate and mechanism of these reactions. These relationships are crucial for designing new compounds with specific properties and for understanding the metabolic fate of existing ones.
One of the most significant factors influencing the reactivity of phosphate esters is the nature of the leaving group. For a series of analogous phosphate esters, a linear correlation often exists between the rate of enzymatic hydrolysis and the pKa of the phenolic leaving group. nih.gov This relationship, often visualized in a Brønsted plot, provides insights into the degree of bond cleavage in the transition state. nih.gov
The substituents on the phosphate group also play a critical role. For example, in the enzymatic hydrolysis of paraoxon (B1678428) analogues, changing the ethyl groups to propyl or butyl groups can substantially decrease the maximum velocity and Michaelis constant (Km) of the reaction. nih.gov This highlights the importance of steric and electronic effects of the alkyl groups on enzyme recognition and catalysis. The biotransformation of phosphate esters can also be significantly altered by replacing a non-bridging oxygen atom with sulfur, a modification that impacts the reaction rates. frontiersin.org
The principles of SAR can be applied to predict the reactivity and potential biotransformation of this compound. The butoxyethyl group, being a relatively bulky and flexible substituent, would influence how the molecule interacts with enzymes. The presence of the ether linkage in the butoxyethyl chain could also provide an alternative site for metabolism. While the deuterium labeling in this compound is primarily for mechanistic studies, subtle secondary isotope effects could potentially influence its metabolic profile. The study of SAR in a series of related compounds, including deuterated and non-deuterated analogs, can provide a more complete picture of their biological activity.
Table 2: Structure-Activity Relationships in Phosphate Ester Hydrolysis
| Structural Feature | Effect on Reactivity/Biotransformation | Example |
| Leaving Group pKa | A lower pKa of the leaving group generally leads to a higher rate of hydrolysis. nih.gov | A linear correlation is observed between the enzymatic activity and the pKa of the phenolic leaving group for paraoxon analogues. nih.gov |
| Alkyl Substituents | The size and nature of the alkyl groups attached to the phosphate can affect enzyme binding and catalytic efficiency. nih.gov | Changing the ethyl groups in paraoxon to propyl and butyl groups decreases Vmax and Km values. nih.gov |
| Thio-Substitution | Replacing a non-bridging oxygen with sulfur (phosphorothioate) alters the electronic properties and reactivity of the phosphate ester. frontiersin.org | The "thio effect" (ko/ks) reflects the change in reaction rate upon sulfur substitution. frontiersin.org |
Isotope Effects in Reaction Mechanisms
Isotope effects are a powerful tool for elucidating the mechanisms of chemical reactions, including the hydrolysis of phosphate esters. By replacing an atom with one of its heavier isotopes, subtle changes in reaction rates can be observed, providing detailed information about bond-breaking and bond-forming events in the transition state.
Kinetic isotope effects (KIEs) are particularly informative. A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. A secondary KIE occurs when the isotopically labeled atom is not directly involved in bond cleavage but is located near the reaction center.
Deuterium isotope effects are commonly studied in the context of phosphate ester hydrolysis. Solvent deuterium isotope effects, where the reaction is carried out in D₂O instead of H₂O, can reveal the role of proton transfer in the rate-limiting step. mdpi.com For example, a solvent deuterium isotope effect of around 2-3 for acetylcholinesterase-catalyzed hydrolysis suggests that proton transfer is rate-limiting. mdpi.com The study of P-deuterated dialkyl phosphites has shown that the absence of a primary isotope effect in acid-catalyzed hydrolysis indicates that the P-D bond is not broken in the rate-determining step. scispace.com
Heavy atom isotope effects, using isotopes such as ¹⁸O, can also provide mechanistic insights. nih.gov By measuring the ¹⁸O isotope effect at the phenolic leaving group, for instance, the extent of bond fission in the transition state can be probed. nih.govresearchgate.net
The compound this compound is specifically designed for use in isotope effect studies. The four deuterium atoms on the butoxyethyl group would not be expected to produce a primary KIE in a typical hydrolysis reaction where the P-O bond is cleaved. However, they could exhibit a secondary KIE, providing information about changes in hybridization or steric environment at the butoxyethyl group during the reaction. Furthermore, if the biotransformation of this compound involves oxidation of the butoxyethyl chain, a significant primary KIE would be expected if a C-D bond is broken in the rate-determining step. nih.gov This makes this compound a valuable probe for studying both the primary hydrolysis reaction and potential metabolic pathways.
Table 3: Isotope Effects in the Study of Phosphate Ester Reaction Mechanisms
| Isotope Effect Type | Description | Mechanistic Insight Provided |
| Solvent Deuterium Isotope Effect (kH₂O/kD₂O) | The ratio of the reaction rate in H₂O to the rate in D₂O. mdpi.com | Indicates the involvement of proton transfer in the rate-determining step. mdpi.com |
| Primary Kinetic Isotope Effect | A change in reaction rate when a bond to the isotopically substituted atom is broken in the rate-determining step. scispace.com | Provides direct evidence for the breaking of a specific bond in the transition state. scispace.com |
| Secondary Kinetic Isotope Effect | A smaller change in reaction rate when the isotopically substituted atom is not directly involved in bond breaking. | Gives information about changes in the steric or electronic environment near the reaction center. |
| Heavy Atom Isotope Effects (e.g., ¹⁸O) | Isotope effects measured for heavier elements like oxygen. nih.govresearchgate.net | Can be used to probe the extent of bond fission to the leaving group in the transition state. nih.govresearchgate.net |
Future Directions in Research on Deuterated Phosphate Esters and Analogues
Advancements in High-Resolution Mass Spectrometry for Enhanced Characterization
High-resolution mass spectrometry (HRMS) is a cornerstone for the precise identification and quantification of deuterated compounds. researchgate.net Future developments in HRMS are anticipated to further refine the characterization of deuterated phosphate (B84403) esters. Innovations in hybrid mass spectrometers, such as Orbitrap and time-of-flight (TOF) instruments, are enabling more accurate determination of isotopic enrichment and the elucidation of complex fragmentation patterns. researchgate.netmdpi.com These advancements are critical for distinguishing between deuterated and non-deuterated analogues and for identifying metabolites in complex biological and environmental matrices. nih.gov
Hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) is another powerful technique that provides information on the higher-order structure of molecules. americanlaboratory.com While traditionally used for proteins, its application to smaller molecules and their interactions is a growing area of interest. nih.govsigmaaldrich.com Future research may explore the use of HDX-MS to study the binding of deuterated phosphate esters to biological targets, providing insights into their mechanisms of action.
The integration of advanced data processing algorithms and machine learning will also play a pivotal role in improving spectral interpretation and the deconvolution of overlapping peaks, thereby enhancing the reliability of analytical results. researchgate.net
Table 1: Key Advancements in HRMS for Deuterated Compound Analysis
| Technology | Application in Deuterated Phosphate Ester Research | Potential Impact |
|---|---|---|
| Orbitrap Mass Spectrometry | Ultra-high resolution and mass accuracy for precise mass determination of deuterated compounds and their metabolites. researchgate.net | Improved confidence in compound identification and structural elucidation. |
| Time-of-Flight (TOF) Mass Spectrometry | Fast acquisition rates ideal for coupling with liquid chromatography to analyze complex mixtures containing deuterated analogues. researchgate.net | Enhanced throughput and ability to analyze dynamic systems. |
| Hydrogen/Deuterium Exchange (HDX)-MS | Probing conformational changes and interactions of target proteins upon binding of deuterated phosphate esters. americanlaboratory.com | Deeper understanding of the molecular mechanisms of toxicity and biological activity. |
| Advanced Data Processing Algorithms | Machine learning-based tools for automated spectral deconvolution and identification of novel metabolites. researchgate.net | More efficient and comprehensive data analysis, leading to new discoveries. |
Development of Novel Synthetic Routes for Complex Deuterated Analogues
The synthesis of complex deuterated analogues is essential for expanding the scope of research in this field. Future efforts will focus on developing more efficient, selective, and scalable synthetic routes. While the synthesis of the parent compound, tris(2-butoxyethyl) phosphate, is well-established, the introduction of deuterium labels at specific positions requires novel chemical strategies. google.comgoogle.com
Recent breakthroughs in synthetic chemistry, such as the development of divergent synthetic routes for deuterated phosphatidylinositol phosphates, showcase the potential for creating a wide range of isotopically labeled analogues. nih.gov These methods often employ enzymatic desymmetrization and other modern synthetic techniques to achieve high isotopic enrichment and stereoselectivity. nih.gov The application of such innovative approaches to the synthesis of 2-Butoxyethyl-d4 Phosphate and other deuterated organophosphates will enable the production of highly specific tracers for metabolic and environmental studies.
Furthermore, the development of synthetic methods that allow for the introduction of deuterium at various positions within the molecule will be crucial for mechanistic studies of metabolism and degradation.
Integrated Multi-Omics Approaches in Biotransformation Studies
Understanding the biotransformation of deuterated phosphate esters is critical for assessing their biological activity and potential risks. Future research will increasingly rely on integrated multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, to obtain a holistic view of the metabolic fate of these compounds. mdpi.com
Metabolomics, in particular, when combined with the use of deuterated internal standards, allows for the accurate quantification of metabolites and the elucidation of metabolic pathways. mdpi.com Studies on the biotransformation of organophosphate esters in various organisms have already demonstrated the power of these approaches in identifying novel metabolites, including hydroxylated, methylated, and conjugated products. jax.orgnih.govresearchgate.net
By applying these integrated strategies to deuterated compounds like this compound, researchers can trace the metabolic pathways with greater precision and identify the enzymes and genes involved in their biotransformation. jax.orgnih.govresearchgate.net This knowledge is crucial for understanding inter-individual variability in metabolism and for assessing the potential for bioaccumulation and toxicity.
Table 2: Application of Multi-Omics in Deuterated Phosphate Ester Research
| Omics Discipline | Key Application | Expected Insights |
|---|---|---|
| Metabolomics | Identification and quantification of deuterated metabolites in biological samples. mdpi.com | Elucidation of biotransformation pathways and metabolic fate. |
| Transcriptomics | Analysis of gene expression changes in response to exposure to deuterated phosphate esters. mdpi.com | Identification of genes and pathways involved in the metabolic and toxicological response. |
| Proteomics | Characterization of protein expression and post-translational modifications following exposure. | Understanding the molecular targets and mechanisms of action. |
| Integrated Analysis | Correlation of data from multiple omics platforms to build comprehensive biological models. mdpi.com | A systems-level understanding of the biological impact of deuterated phosphate esters. |
Environmental Remediation Strategies Based on Degradation Mechanisms
The widespread use of organophosphate esters has led to their detection in various environmental compartments. ecetoc.org Understanding the degradation mechanisms of these compounds is essential for developing effective remediation strategies. Future research will focus on elucidating the abiotic and biotic degradation pathways of deuterated phosphate esters to inform the design of novel environmental remediation technologies.
Studies on the degradation of tris(2-butoxyethyl) phosphate have shown that it can be broken down through processes like advanced oxidation. nih.gov The byproducts of this degradation have been shown to be less toxic than the parent compound. nih.gov Similarly, the hydrolysis of related compounds like triclopyr-2-butoxyethyl ester is a key degradation mechanism in soil and water. researchgate.net
By studying the degradation of deuterated analogues, researchers can gain a more detailed understanding of the reaction mechanisms and the factors that influence degradation rates. This knowledge can be applied to the development of targeted remediation strategies, such as bioremediation using microorganisms capable of degrading these pollutants, or advanced oxidation processes that can efficiently break them down into harmless products. nih.govresearchgate.net
Q & A
Basic: What methodological approaches are recommended for synthesizing 2-Butoxyethyl-d4 Phosphate with high isotopic purity?
Answer:
Synthesis of deuterated compounds like this compound requires precise control over isotopic labeling and reaction conditions. Key steps include:
- Deuterium Incorporation : Use deuterated starting materials (e.g., deuterated butanol) in esterification or phosphorylation reactions to ensure isotopic fidelity.
- Purification : Employ column chromatography or recrystallization to isolate the compound, followed by nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) to confirm deuterium placement and purity .
- Safety Protocols : Follow strict handling procedures for phosphorylated compounds, including protective equipment (gloves, goggles) and waste management to avoid environmental contamination .
Basic: How can researchers accurately quantify this compound in environmental matrices?
Answer:
Quantification in environmental samples (e.g., water, soil) involves:
- Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound from complex matrices.
- Detection : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for high sensitivity. Calibrate with deuterated internal standards to correct for matrix effects.
- Validation : Calculate 95% confidence intervals for concentration measurements and compare with regression models derived from standard curves, as outlined in phosphate analysis protocols .
Advanced: How can researchers resolve discrepancies in environmental toxicity data for this compound and its analogs?
Answer:
Conflicting toxicity classifications (e.g., Aquatic Chronic 1 vs. 3 for similar compounds) arise from variations in test models, exposure durations, and analytical methods. To address this:
- Meta-Analysis : Aggregate data from multiple studies (e.g., Brooke et al., 2009) and apply statistical tools (ANOVA, chi-square tests) to identify trends or outliers .
- Mechanistic Studies : Investigate degradation pathways (e.g., hydrolysis rates, photolysis) under controlled lab conditions to differentiate parent compound toxicity from metabolites.
- Cross-Validation : Compare results with alternative endpoints (e.g., LC50 for aquatic species vs. enzyme inhibition assays) to establish dose-response consistency .
Advanced: What advanced spectroscopic techniques are suitable for studying this compound interactions with mineral surfaces?
Answer:
To analyze interactions with minerals (e.g., fluorapatite, calcite):
- Hyperspectral Imaging (HSI) : Use visible-near infrared (VNIR) and short-wave infrared (SWIR) regions to map adsorption characteristics. Apply Spectral Angle Mapper (SAM) algorithms to detect spectral signatures of surface-bound phosphate .
- Validation : Cross-reference HSI data with electron probe microanalyzer (EPMA) or Mineral Liberation Analyzer (MLA) datasets to confirm spatial distribution and mineral affinity .
- Limitations : Account for polishing artifacts in rock samples, which may alter surface chemistry and affect HSI-MLA data correlation .
Advanced: How can researchers ensure regulatory compliance when studying this compound in food-contact materials?
Answer:
For compliance with regulations (e.g., EU food-contact safety standards):
- Database Mining : Utilize PubChem and Sigma-Aldrich safety sheets to verify permissible exposure limits and degradation byproducts.
- Migration Testing : Simulate leaching under conditions mimicking food storage (e.g., varying pH, temperature) and quantify residues via LC-MS/MS.
- Expert Consultation : Engage regulatory bodies or industry experts to interpret data gaps, particularly for novel deuterated analogs lacking historical safety profiles .
Basic: What experimental precautions are critical when handling phosphorylated derivatives like this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal or inhalation exposure.
- Waste Management : Segregate phosphate-containing waste and collaborate with certified disposal agencies to avoid aquatic contamination .
- Emergency Protocols : Maintain neutralizing agents (e.g., sodium bicarbonate) for accidental spills to mitigate reactivity .
Advanced: How can isotopic labeling (e.g., deuterium in this compound) improve tracer studies in environmental fate analysis?
Answer:
- Tracer Design : Use deuterium as a stable isotope label to track compound degradation pathways in soil or water without radioactive hazards.
- Analytical Advantage : Differentiate parent compounds from non-deuterated environmental phosphates via high-resolution mass spectrometry (HRMS).
- Limitations : Account for potential isotopic exchange in aqueous environments, which may dilute deuterium signals over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
